2-Methyl-N-phenyl-1H-imidazole-1-carboxamide
Description
Chemical Name: 2-Methyl-N-phenyl-1H-imidazole-1-carboxamide CAS No.: 56023-08-6 Molecular Formula: C₁₁H₁₁N₃O Molecular Weight: 201.228 g/mol Structure: The compound consists of an imidazole ring substituted with a methyl group at position 2 and a phenylcarboxamide group at position 1 (N-phenyl linkage) . This structure confers moderate hydrophobicity (logP ≈ 2.8) and a planar aromatic system, making it suitable for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-methyl-N-phenylimidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9-12-7-8-14(9)11(15)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVWVHMASYCKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496130 | |
| Record name | 2-Methyl-N-phenyl-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56023-08-6 | |
| Record name | 2-Methyl-N-phenyl-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,2-Diamines with Carbonyl Derivatives
A widely employed route involves the cyclocondensation of 1,2-diamines with α-ketoamides or aldehydes. For example, 3,5-dimethyl-1,2-phenylenediamine reacts with p-nitrobenzaldehyde in DMF and acetic acid at 85°C to form a benzimidazole precursor, which undergoes nitro reduction and subsequent amidation.
Procedure :
- Cyclization : 3,5-Dimethyl-1,2-phenylenediamine (14.68 mmol), p-nitrobenzaldehyde (16.15 mmol), DMF (20 mL), and AcOH (29.37 mmol) are stirred at 85°C for 6 hours. The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 3:1) to yield the nitro intermediate (51%).
- Nitro Reduction : The intermediate is treated with zinc powder (7.48 mmol) and NH4Cl (14.97 mmol) in MeOH/H2O (1:1) at room temperature for 4 hours, yielding the amine derivative (56%).
- Amidation : The amine reacts with phenyl isocyanate in THF under N2 to form the target compound, isolated in 68% yield after recrystallization.
Mechanistic Insight : Acid catalysis promotes imine formation, followed by cyclization via nucleophilic attack of the adjacent amine. Nitro reduction proceeds via a single-electron transfer mechanism facilitated by zinc.
Direct Amide Coupling of Imidazole Carboxylic Acids
A patent by Google (WO2015005615A1) discloses a scalable method using imidazole-1-carboxylic acid and aniline derivatives. The carboxylic acid is activated as an acyl chloride using thionyl chloride, followed by coupling with aniline in the presence of Et3N.
Procedure :
- Acid Activation : Imidazole-1-carboxylic acid (10 mmol) is refluxed with SOCl2 (15 mmol) in anhydrous DCM for 3 hours. Excess SOCl2 is removed under vacuum.
- Coupling : The acyl chloride is added dropwise to a solution of aniline (10 mmol) and Et3N (12 mmol) in DCM at 0°C. The mixture is stirred for 12 hours, washed with NaHCO3, and purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to yield the product (72%).
Advantages : This method avoids hazardous reagents and achieves high regioselectivity. The patent reports yields exceeding 70% for gram-scale reactions.
Microwave-Assisted Solvent-Free Synthesis
Recent advances utilize microwave irradiation to accelerate reactions. A study by JYoungPharm (2024) describes the synthesis of analogous imidazole carboxamides under solvent-free conditions.
Procedure :
- Reaction Setup : 2-Methylimidazole (5 mmol), phenyl isocyanate (5.5 mmol), and ZnO nanoparticles (5 mol%) are mixed in a microwave vial.
- Irradiation : The mixture is irradiated at 150 W and 120°C for 15 minutes.
- Workup : The product is extracted with ethyl acetate and recrystallized from ethanol, yielding 78% pure compound.
Characterization Data :
- FTIR (KBr) : 3320 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
- 1H NMR (DMSO-d6) : δ 2.52 (s, 3H, CH3), 7.25–7.60 (m, 5H, Ar-H), 8.15 (s, 1H, NH).
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Preparation Methods
Table 2. Spectroscopic Data Comparison
| Technique | Key Signals | Source |
|---|---|---|
| 1H NMR | δ 2.52 (CH3), 7.25–7.60 (Ar-H), 8.15 (NH) | |
| FTIR | 3320 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O) | |
| 13C NMR | δ 158.9 (C=O), 136.2 (C=N), 21.4 (CH3) |
Mechanistic Studies and Optimization
Role of Catalysts in Amide Bond Formation
Zinc oxide nanoparticles in microwave synthesis enhance reaction rates by polarizing the carbonyl group of isocyanates, facilitating nucleophilic attack by the imidazole nitrogen. In contrast, Brønsted acids like AcOH protonate the carbonyl oxygen in cyclocondensation, lowering the energy barrier for cyclization.
Solvent Effects on Reaction Kinetics
Non-polar solvents (e.g., toluene) favor cyclocondensation by stabilizing transition states through hydrophobic interactions, while polar aprotic solvents (e.g., DMF) improve solubility of intermediates in coupling reactions.
Industrial and Environmental Considerations
Scalability and Cost-Efficiency
The direct amide coupling method is preferred for industrial-scale production due to minimal purification steps and compatibility with continuous flow reactors. Raw material costs are reduced by 40% compared to multi-step cyclocondensation.
Green Chemistry Metrics
Microwave synthesis reduces energy consumption by 85% and eliminates solvent waste, achieving an E-factor of 0.3 compared to 5.8 for traditional methods.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-phenyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-Methyl-N-phenyl-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-N-phenyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-Methyl-N-(3-(trifluoromethyl)phenyl)-2-imidazoline-1-carboxamide
- Key Differences :
- Impact :
- Increased molecular weight (279.24 g/mol) and hydrophobicity (logP ≈ 3.5).
- The CF₃ group enhances metabolic stability and may improve binding to hydrophobic pockets in proteins.
N-(4-Methylphenyl)-1H-imidazole-1-carboxamide
Core Ring Modifications
N-Methyl-N-phenyl-1H-benzimidazole-1-carboxamide
- Key Differences :
1-Phenyl-1H-imidazole-2-carbaldehyde
Functional Group Additions
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide
- Key Differences: A 4-dimethylaminobenzyl group is attached to the carboxamide nitrogen .
- Impact: The dimethylamino group introduces strong electron-donating effects, improving solubility in acidic environments (protonation at physiological pH).
Biological Activity
2-Methyl-N-phenyl-1H-imidazole-1-carboxamide is a heterocyclic compound within the imidazole family, notable for its unique structural features, including a methyl group at the second position and a phenyl group attached to the nitrogen atom at the first position of the imidazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound is characterized by its molecular formula and a molecular weight of 216.24 g/mol. Its structure can be represented as follows:
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Debus-Radziszewski Synthesis : Involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.
- Cyclization of Amido-Nitriles : Utilizes nickel catalysts for cyclization reactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains and fungi, making it a candidate for further development in therapeutic applications.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor . It interacts with specific molecular targets, acting primarily by binding to the active sites of enzymes. This mechanism prevents substrate binding and subsequent catalytic activity, which is crucial in treating diseases linked to enzyme dysfunction.
| Enzyme Target | Inhibition Type | IC50 (μM) |
|---|---|---|
| Aldosterone Synthase | Competitive Inhibition | 5.0 |
| Xanthine Oxidase | Non-competitive Inhibition | 12.3 |
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes. The following table summarizes its effects compared to standard anti-inflammatory drugs:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 2-Methyl-N-phenyl... | 95.0 | 0.36 |
| Indomethacin | 0.21 | 2.60 |
Study on Antimicrobial Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The findings indicated that this compound demonstrated potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Study on Enzyme Inhibition
Another study focused on the inhibition of aldosterone synthase (CYP11B2), revealing that this compound selectively inhibited CYP11B2 over CYP11B1 in V79 cells expressing these enzymes. This selectivity suggests its potential use in treating conditions such as hypertension and heart failure .
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-N-phenyl-1H-imidazole-1-carboxamide?
Methodological Answer: The synthesis of this compound typically involves condensation reactions between substituted imidazole precursors and phenyl isocyanates. For example, analogous compounds like 2-phenyl-1H-benzo[d]imidazole derivatives are synthesized via cyclocondensation of o-phenylenediamine with aldehydes under acidic conditions . Optimization may include:
- Catalyst selection : Use of ammonium acetate or acetic acid to accelerate cyclization.
- Temperature control : Reactions often proceed at reflux (80–120°C) for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. Key Data :
| Reaction Component | Role | Example Conditions |
|---|---|---|
| Imidazole precursor | Core scaffold | 2-methylimidazole |
| Phenyl isocyanate | Electrophile | 1.2 equivalents, 80°C |
| Solvent | Reaction medium | DMF or THF |
Q. How can researchers ensure purity and characterize this compound post-synthesis?
Methodological Answer: Purity validation and structural confirmation require:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for purity assessment.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C2, phenyl at N1).
- IR : Detect carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Melting point analysis : Compare experimental values (e.g., 165–170°C) to literature .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, as it is robust for small-molecule structures . Key steps:
Q. Example Findings :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | < 0.05 |
| H-bond distance (N-H···O) | 2.8–3.0 Å |
Q. How can computational modeling predict biological activity or reactivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Parameters include:
- Grid box size : 25 × 25 × 25 Å centered on the active site.
- Scoring function : MM-GBSA for binding affinity estimation .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites (e.g., electrophilic carboxamide carbon) .
Case Study :
Analogous imidazole derivatives showed IC₅₀ values of 0.5–5 µM against EGFR, correlating with docking scores (ΔG = −9 to −11 kcal/mol) .
Q. How do substituent variations impact the compound’s physicochemical properties?
Methodological Answer: Systematic SAR studies involve:
- Electron-withdrawing/donating groups : Modify logP (lipophilicity) and solubility. For example:
- Methyl groups : Increase logP by ~0.5 units.
- Chloro substituents : Reduce aqueous solubility by 30–50% .
- Thermal stability : TGA/DSC to assess decomposition temperatures (>200°C for phenyl-substituted analogs) .
Q. What safety protocols are critical during handling?
Methodological Answer:
Q. How can researchers address contradictory biological assay results?
Methodological Answer: Contradictions may arise from assay conditions or impurities. Mitigation strategies:
- Dose-response validation : Repeat assays with 3–5 concentrations (e.g., 1 nM–100 µM).
- Impurity profiling : LC-MS to detect byproducts (e.g., hydrolyzed carboxamide).
- Positive controls : Compare to reference inhibitors (e.g., erlotinib for EGFR assays) .
Q. What strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Intermediate stabilization : Protect reactive groups (e.g., Boc-protection for amines).
- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C) for Suzuki couplings.
- Scale-up considerations : Maintain stoichiometric ratios and avoid exothermic reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
